

In Vivo Efficacy of PS-1145: A Technical Guide

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Compound of Interest

Compound Name: PS-1145 dihydrochloride

Cat. No.: B15620394

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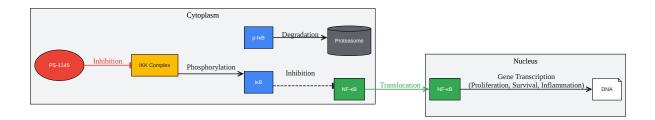
Introduction

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. By inhibiting IKK, PS-1145 blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the nuclear translocation and activation of NF-κB. This mechanism of action has positioned PS-1145 as a promising therapeutic agent for cancers characterized by constitutive NF-κB activation. This technical guide provides an in-depth overview of the in vivo efficacy of PS-1145, focusing on key preclinical studies in nasopharyngeal carcinoma and chemically-induced skin tumors.

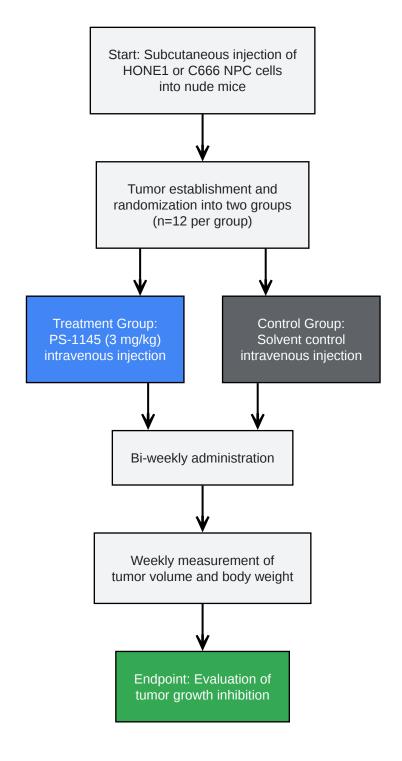
Mechanism of Action: The NF-κB Signaling Pathway

PS-1145 exerts its therapeutic effects by targeting the canonical NF-kB signaling pathway. In unstimulated cells, NF-kB dimers are sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Various stimuli, such as inflammatory cytokines, activate the IkB kinase (IKK) complex, which then phosphorylates IkB proteins. This phosphorylation event marks IkB for ubiquitination and subsequent proteasomal degradation, liberating NF-kB to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation. PS-1145 specifically inhibits the catalytic activity of the IKK complex, thereby preventing IkB degradation and keeping NF-kB in an inactive state in the cytoplasm.









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